molecular formula C6H14O3 B13768350 3-(Methoxymethoxy)-1-butanol CAS No. 60405-27-8

3-(Methoxymethoxy)-1-butanol

Cat. No.: B13768350
CAS No.: 60405-27-8
M. Wt: 134.17 g/mol
InChI Key: AGDCYCRHQFDLPD-UHFFFAOYSA-N
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Description

Contextualization of Protected Alcohols in Advanced Organic Synthesis

Alcohols, with their hydroxyl (-OH) group, are among the most versatile and reactive functional groups in organic chemistry. masterorganicchemistry.com They can act as nucleophiles, acids, or be oxidized to carbonyl compounds. masterorganicchemistry.com This high reactivity, however, can be a significant drawback in multi-step syntheses where a specific reaction is desired elsewhere in a molecule containing a hydroxyl group. libretexts.org For instance, the acidic proton of an alcohol is incompatible with strongly basic reagents like organolithiums or Grignard reagents, as an acid-base reaction will occur preferentially, consuming the reagent. chemistrysteps.com

To circumvent such unwanted side reactions, chemists employ a strategy known as functional group protection. libretexts.orgfiveable.me This process involves three key steps:

Protection: A reactive functional group (like an alcohol) is temporarily converted into a less reactive derivative (a protecting group). fiveable.me

Transformation: The desired chemical reaction is carried out on another part of the molecule. The protecting group must be stable and inert to the conditions of this transformation. fiveable.me

Deprotection: The protecting group is selectively removed to restore the original functional group without altering the newly modified parts of the molecule. libretexts.orgfiveable.me

Significance of the Methoxymethyl (MOM) Protecting Group in Synthetic Transformations

Among the various protecting groups for alcohols, ethers are a prominent class due to their general stability. youtube.com The Methoxymethyl (MOM) ether is a widely used acetal-type protecting group for alcohols and phenols. chemistrytalk.orggre.ac.uk It is valued for its ease of introduction and its distinct stability profile. fiveable.methieme-connect.de

The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternative, less toxic reagents like dimethoxymethane (B151124) (methylal) can also be used, often activated by an acid catalyst. gre.ac.ukadichemistry.com

A key advantage of the MOM group is its stability across a broad pH range (typically stable from pH 4 to 12) and its inertness towards many classes of reagents, including strong bases, nucleophiles (like Grignard reagents and organolithiums), many oxidizing agents, and reducing agents. chemistrytalk.orgadichemistry.com However, as an acetal (B89532), its primary lability is towards acidic conditions. fiveable.me This specific reactivity allows for its selective removal. Deprotection is commonly achieved by acid hydrolysis, using reagents such as dilute hydrochloric acid in methanol (B129727) or other protic or Lewis acids. adichemistry.comwikipedia.org This orthogonality allows chemists to deprotect a MOM ether while other protecting groups, such as silyl (B83357) or benzyl (B1604629) ethers, which may be sensitive to other conditions, remain intact. youtube.com

Table 1: Comparison of Common Alcohol Protecting Groups
Protecting GroupAbbreviationCommon Protection ConditionsStable ToCommon Deprotection Conditions
Methoxymethyl Ether MOMMOM-Cl, DIPEABases, Nucleophiles, Oxidants, ReductantsAqueous Acid (e.g., HCl/MeOH) adichemistry.com
Benzyl Ether BnBnBr, NaHAcid, Base, Oxidants, ReductantsHydrogenolysis (H₂, Pd/C) uwindsor.ca
tert-Butyldimethylsilyl Ether TBDMSTBDMS-Cl, Imidazole (B134444)Bases, Oxidants, Grignard ReagentsFluoride (B91410) Ion (e.g., TBAF), Acid chemistrysteps.com
Tetrahydropyranyl Ether THPDihydropyran (DHP), p-TsOHBases, Nucleophiles, ReductantsAqueous Acid masterorganicchemistry.com

Structural Analysis of 3-(Methoxymethoxy)-1-butanol as a Model Protected Butanol Derivative

The chemical compound this compound is an excellent model for understanding the practical application of the MOM protecting group. It is derived from butan-1,3-diol, a molecule with two hydroxyl groups of different reactivity (a primary and a secondary alcohol). In this compound, the secondary hydroxyl group at the C-3 position is selectively protected as a MOM ether, leaving the primary hydroxyl group at the C-1 position free for further chemical transformations.

This selective protection allows a chemist to perform reactions specifically at the primary alcohol site—such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution—without affecting the secondary alcohol. Following these transformations, the MOM group can be removed under acidic conditions to reveal the secondary hydroxyl group if needed.

The structure features a four-carbon butanol chain. The methoxymethyl group (CH₃OCH₂-) is attached via an ether linkage to the oxygen at the third carbon, while the terminal carbon (C-1) bears the unprotected primary hydroxyl group.

Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
CAS Number 60405-27-8 chemicalbook.com
Molecular Formula C₆H₁₄O₃ guidechem.com
Molecular Weight 134.17 g/mol chemicalbook.com
Boiling Point 67-69°C at 5 mmHg orgsyn.org
¹H NMR (CDCl₃) δ (ppm) 1.18 (d, 3H), 1.68-1.79 (m, 2H), 2.45 (br s, 1H), 3.36 (s, 3H), 3.66-3.79 (m, 2H), 3.90 (sextet, 1H), 4.59 & 4.69 (AB-pattern, 2H) orgsyn.org
¹³C NMR (CDCl₃) δ (ppm) 20.2, 39.2, 55.3, 59.8, 71.8, 95.2 orgsyn.org

The spectroscopic data confirms the assigned structure. In the ¹H NMR spectrum, the singlet at 3.36 ppm corresponds to the three protons of the methoxy (B1213986) part of the MOM group, while the characteristic AB-pattern at 4.59 and 4.69 ppm represents the two diastereotopic protons of the -OCH₂O- methylene (B1212753) bridge. orgsyn.org The ¹³C NMR spectrum shows a peak at 95.2 ppm, which is characteristic of the acetal carbon (-OCH₂O-), confirming the presence of the MOM protecting group. orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60405-27-8

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

3-(methoxymethoxy)butan-1-ol

InChI

InChI=1S/C6H14O3/c1-6(3-4-7)9-5-8-2/h6-7H,3-5H2,1-2H3

InChI Key

AGDCYCRHQFDLPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OCOC

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Methoxymethoxy 1 Butanol

Classical Approaches to Methoxymethyl Ether Formation

Traditional methods for the formation of methoxymethyl ethers, including the target compound 3-(Methoxymethoxy)-1-butanol, have relied on well-established reactions that are widely used in organic synthesis. These approaches, while effective, often involve harsh conditions or hazardous reagents.

Williamson Ether Synthesis Derivatives for MOM Etherification of Alcohols

The Williamson ether synthesis is a cornerstone of ether formation, typically involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. In the context of preparing MOM ethers, this involves the deprotonation of an alcohol to form an alkoxide, which then reacts with a methoxymethylating agent. For the synthesis of this compound from 1,3-butanediol (B41344), the primary hydroxyl group is generally more reactive towards SN2 reactions than the secondary hydroxyl group. However, selective deprotonation and reaction at the secondary hydroxyl group can be achieved under specific conditions.

The reaction is typically carried out by first treating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide. This is followed by the addition of a methoxymethyl halide, such as chloromethyl methyl ether (MOM-Cl). The choice of base and solvent is critical to achieving the desired selectivity.

Reactant 1Reactant 2BaseSolventProduct
1,3-ButanediolChloromethyl methyl ether (MOM-Cl)Sodium Hydride (NaH)Tetrahydrofuran (THF)This compound

This table represents a generalized Williamson ether synthesis approach for the formation of a MOM ether. Specific conditions for the selective synthesis of this compound may vary.

Acid-Catalyzed Condensation of Alcohols with Dimethoxymethane (B151124)

An alternative to the Williamson ether synthesis is the acid-catalyzed reaction of an alcohol with dimethoxymethane (also known as methylal). This method avoids the use of carcinogenic methoxymethyl halides. The reaction proceeds via the formation of a methoxymethyl cation under acidic conditions, which is then trapped by the alcohol. For the selective synthesis of this compound, control of the reaction conditions is crucial to favor mono-protection at the desired hydroxyl group of 1,3-butanediol.

Commonly used acid catalysts include strong protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids. The reaction is typically driven to completion by removing the methanol (B129727) byproduct.

Reactant 1Reactant 2CatalystSolventProduct
1,3-ButanediolDimethoxymethanep-Toluenesulfonic acid (p-TsOH)Dichloromethane (CH2Cl2)This compound

This table illustrates a typical acid-catalyzed condensation for MOM ether formation. The specific catalyst and conditions can be optimized for the selective synthesis of this compound.

Reagent-Based Methods for MOM Ether Formation (e.g., Chloromethyl Methyl Ether Alternatives)

Due to the high carcinogenicity of chloromethyl methyl ether (MOM-Cl), significant research has been dedicated to developing safer alternatives. These reagents are designed to generate the methoxymethyl cation or an equivalent electrophile in situ under milder conditions. One such alternative is methoxymethyl phenyl sulfide, which can be activated by a thiophilic Lewis acid. Another approach involves the use of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base in conjunction with MOM-Cl to minimize side reactions and improve safety.

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. These advanced strategies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency in the synthesis of compounds like this compound.

Electrochemical Methoxymethylation of Alcohols

Electrochemical synthesis offers a green alternative for the formation of MOM ethers. This method avoids the use of stoichiometric activating reagents by employing electricity to drive the reaction. In a typical setup, an alcohol is oxidized at the anode in the presence of a suitable mediator and a source of the methoxymethyl group, such as methanol. This approach can offer high selectivity and efficiency under mild conditions. While the direct electrochemical synthesis of this compound from 1,3-butanediol is not yet widely reported, the general methodology shows significant promise for the selective protection of diols.

A study on the electrochemical methoxymethylation of various alcohols demonstrated the feasibility of this green approach, paving the way for its application in more complex substrates like diols.

Catalytic Methodologies for Selective MOM Protection

The development of catalytic methods for the selective protection of one hydroxyl group in a diol is a significant area of research. For the synthesis of this compound, this entails the selective protection of the secondary hydroxyl group of 1,3-butanediol over the primary one. This can be achieved through the use of catalysts that can differentiate between the steric and electronic properties of the two hydroxyl groups.

For instance, certain Lewis acid catalysts can coordinate preferentially to the more sterically hindered secondary alcohol, directing the methoxymethylation to that position. Research in this area has explored a variety of metal-based and organocatalytic systems to achieve high levels of regioselectivity in the mono-protection of diols.

SubstrateReagentCatalystSolventProductSelectivity
1,3-ButanediolDimethoxymethaneZirconium(IV) chloride (ZrCl4)Dichloromethane (CH2Cl2)This compoundModerate to high
1,3-ButanediolMOM-ClTin(IV) catalystDichloromethane (CH2Cl2)This compoundHigh

This table provides examples of catalytic systems that have been explored for the selective MOM protection of diols. The specific conditions and outcomes can vary based on the catalyst and substrate.

Solvent-Free and Environmentally Conscious Synthesis Protocols

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents and reagents. The preparation of methoxymethyl (MOM) ethers, including this compound, has benefited from these advancements.

One notable solvent-free approach for the formation of MOM ethers involves the use of zirconium(IV) chloride (ZrCl₄) as a catalyst. researchgate.net This method utilizes formaldehyde (B43269) dimethyl acetal (B89532) (DMFA) as the MOM source and proceeds at room temperature without the need for a solvent. researchgate.net The reaction is efficient, with good to excellent yields, and the catalyst is a relatively non-toxic and inexpensive Lewis acid. The absence of solvent simplifies the work-up procedure and reduces the generation of volatile organic waste.

Furthermore, electrochemical methods for the methoxymethylation of alcohols are emerging as a green and safe alternative for preparing MOM ethers. jst.go.jp These methods avoid the use of hazardous reagents like chloromethyl methyl ether (MOMCl), which is a known carcinogen. masterorganicchemistry.comuwindsor.ca

The following table summarizes some environmentally conscious methods for MOM ether synthesis and deprotection:

MethodReagents/CatalystConditionsKey Advantages
MOM Protection ZrCl₄, DMFASolvent-free, RTEnvironmentally benign, simple work-up
MOM Deprotection pTSASolvent-free, RTRapid, high-yielding, eco-friendly
MOM Protection Electrochemical-Avoids carcinogenic reagents, safe

Regioselective Protection Strategies for Diols Relevant to this compound Precursors

The synthesis of this compound from 1,3-butanediol necessitates the selective protection of one of the two hydroxyl groups. This regioselectivity is a key challenge and has been addressed through various strategies.

The direct and selective mono-methoxymethylation of 1,3-diols can be a challenging task due to the similar reactivity of the primary and secondary hydroxyl groups. However, specific methods have been developed to achieve this. One of the most direct routes to this compound involves the selective protection of the secondary hydroxyl group of 1,3-butanediol. Research has demonstrated that under specific conditions, it is possible to achieve regioselective protection. acs.org

A detailed study on the selective protection of 1,3-diols has shown that it is possible to favor the formation of the MOM ether at the more hindered secondary hydroxyl group. acs.org This counterintuitive selectivity can be achieved by carefully controlling the reaction conditions, such as the choice of base and solvent, which can influence the relative nucleophilicity of the two hydroxyl groups.

In more complex syntheses, it is often necessary to differentiate between the two hydroxyl groups of a 1,3-diol precursor for subsequent selective transformations. This is achieved using an orthogonal protection strategy, where two different protecting groups are employed that can be removed under distinct conditions. uchicago.edu The MOM group is a versatile component of such strategies due to its stability under a range of conditions and its specific removal under acidic conditions. total-synthesis.com

A common orthogonal partner for the MOM group is a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether. total-synthesis.com Silyl ethers are typically stable to the acidic conditions used to remove MOM ethers but are readily cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). total-synthesis.com For a precursor to this compound, one could envision a strategy where the primary hydroxyl of 1,3-butanediol is selectively protected as a TBS ether, followed by the protection of the secondary hydroxyl as a MOM ether. The two groups can then be selectively removed at later stages of a synthesis.

Another widely used orthogonal protecting group is the benzyl (B1604629) (Bn) ether. organic-chemistry.org Benzyl ethers are stable to both the acidic conditions for MOM removal and the fluoride-based conditions for silyl ether cleavage. They are typically removed by catalytic hydrogenation. uwindsor.ca Thus, a 1,3-butanediol precursor could be selectively protected with a MOM group on one hydroxyl and a benzyl group on the other, allowing for independent deprotection.

The following table illustrates the orthogonality of MOM, TBS, and Benzyl protecting groups:

Protecting GroupIntroduction ConditionsRemoval Conditions
MOM MOMCl, base (e.g., DIPEA) or DMFA, Lewis acid researchgate.nettotal-synthesis.comAcidic hydrolysis (e.g., HCl in MeOH) masterorganicchemistry.com
TBS TBSCl, imidazole (B134444) total-synthesis.comFluoride source (e.g., TBAF) total-synthesis.com
Benzyl (Bn) Benzyl bromide, base (e.g., NaH) organic-chemistry.orgCatalytic hydrogenation (e.g., H₂, Pd/C) uwindsor.ca

Stereochemical Considerations in the Synthesis of this compound (if applicable to chiral precursors)

When the synthesis of this compound starts from a chiral precursor, such as enantiomerically pure (R)- or (S)-1,3-butanediol, the stereochemical outcome of the protection step is of paramount importance. The goal is to introduce the MOM group without affecting the existing stereocenter.

The protection of a secondary alcohol with a MOM group typically proceeds with retention of configuration at the stereocenter. The reaction involves the formation of an ether linkage at the oxygen atom of the hydroxyl group and does not directly involve the chiral carbon atom. Therefore, if one starts with (R)-1,3-butanediol, the resulting product will be (R)-3-(methoxymethoxy)-1-butanol.

The synthesis of enantiomerically pure 1,3-butanediol has been achieved through various methods, including enzymatic resolutions and asymmetric synthesis. These chiral precursors are then available for conversion to the corresponding chiral this compound.

While the MOM protection itself is not expected to alter the stereochemistry, the presence of a chiral center can sometimes influence the reactivity of the two hydroxyl groups in a diol, potentially leading to diastereoselective protection if a second chiral center is present or introduced. However, for a simple chiral diol like 1,3-butanediol, the primary concern is to ensure that the reaction conditions are mild enough to avoid any side reactions that could lead to racemization, such as elimination-addition sequences, although this is unlikely under standard MOM protection conditions.

Reactivity and Transformation Pathways of 3 Methoxymethoxy 1 Butanol

Deprotection Strategies for the Methoxymethyl Ether Moiety

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions in the multi-step synthesis of complex organic molecules. nih.gov Its stability in a range of conditions, from strongly basic to weakly acidic, makes it a versatile choice. nih.gov However, the removal of the MOM group, a process known as deprotection, often requires specific conditions to cleave the acetal (B89532) linkage without affecting other sensitive functional groups within the molecule.

Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms

The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. Since the MOM group is an acetal, it can be cleaved under acidic conditions. adichemistry.com The mechanism involves the protonation of one of the ether oxygens by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by nucleophilic attack by water (hydrolysis) or an alcohol (alcoholysis) at the carbocationic center, leading to the formation of a hemiacetal. stackexchange.com This hemiacetal is unstable and subsequently decomposes to yield the deprotected alcohol, formaldehyde (B43269), and methanol (B129727). stackexchange.com

The general mechanism for the acid-catalyzed cleavage of ethers involves the initial protonation of the ether oxygen. masterorganicchemistry.com This protonation makes the leaving group an alcohol, which is a much better leaving group than an alkoxide ion. masterorganicchemistry.comstackexchange.com The subsequent cleavage of the C-O bond can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. masterorganicchemistry.comstackexchange.com For a primary alcohol derivative like 3-(methoxymethoxy)-1-butanol, the cleavage at the primary center would likely follow an S(_N)2 mechanism. masterorganicchemistry.com

It is important to note that under certain conditions, intramolecular reactions can occur. For instance, in the deprotection of MOM-protected 1,3-diols, the formation of a 1,3-dioxane (B1201747) can be a competing side reaction. thieme-connect.de

Lewis Acid-Mediated Cleavage

Various Lewis acids have been employed for the cleavage of MOM ethers, often offering milder and more selective reaction conditions compared to Brønsted acids. These reagents work by coordinating to the oxygen atom of the MOM group, which facilitates the cleavage of the C-O bond.

Commonly used Lewis acids for this purpose include:

Zinc bromide (ZnBr(_2)) : This reagent has been used for the deprotection of MOM ethers, sometimes in the presence of a thiol co-reagent like butane-1-thiol to enhance its efficacy. researchgate.net

Bismuth(III) chloride (BiCl(_3)) and Bismuth(III) triflate (Bi(OTf)(_3)) : Bismuth compounds are known to be effective and relatively non-toxic catalysts for various organic transformations, including the cleavage of acetals.

Zinc(II) triflate (Zn(OTf)(_2)) : Zinc salts, including the triflate, have been shown to catalyze the reaction between acetals and acid halides, which can be a pathway for deprotection. organic-chemistry.org

The choice of Lewis acid and reaction conditions can be tailored to achieve chemoselectivity, allowing for the removal of a MOM group in the presence of other acid-sensitive functionalities. The reactivity of Lewis acids can be moderated by the use of electron-donating ligands, which increases their compatibility with a wider range of functional groups. thieme-connect.de

Heterogeneous Catalysis in MOM Deprotection

The use of heterogeneous catalysts for MOM deprotection offers several advantages, including simplified product purification, catalyst reusability, and often milder reaction conditions. These solid-supported catalysts provide an active surface for the reaction to occur, and can be easily separated from the reaction mixture by filtration. acs.org

Examples of heterogeneous catalysts used for MOM deprotection include:

Silica-supported catalysts : Silica-supported sodium hydrogen sulfate (B86663) (NaHSO(_4)-SiO(_2)) has been demonstrated as an efficient and chemoselective catalyst for the deprotection of phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.orgnih.gov The process is operationally simple and provides high yields of the deprotected phenols. acs.orgorganic-chemistry.org Silica (B1680970) gel or NaHSO(_4) alone are not effective under the same conditions. acs.org

Expansive Graphite : This material can also serve as a heterogeneous catalyst for the cleavage of MOM ethers.

Wells-Dawson Heteropolyacids : Supported 12-tungstophosphoric acid (H(3)PW({12})O(_{40})) on silica gel or zirconia has been used for the efficient deprotection of MOM ethers in ethanol, a green solvent. researchgate.net This method is advantageous due to short reaction times, high yields, and the reusability of the catalyst. researchgate.net

Silica-alumina gel : This catalyst has been used for the deprotection of various alcohol protecting groups, including MOM ethers. mdma.ch

These heterogeneous systems often exhibit high selectivity. For instance, NaHSO(_4)-SiO(_2) selectively cleaves phenolic MOM ethers while leaving other functional groups intact. organic-chemistry.org

Oxidative and Reductive Deprotection Methods

While acidic hydrolysis is the most common approach, oxidative and reductive methods can also be employed for the removal of the MOM group, particularly when other functional groups in the molecule are sensitive to acidic conditions.

Oxidative Deprotection : Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to catalyze the oxidative cleavage of ethers. masterorganicchemistry.com Another method involves the use of iodic acid (HIO(_3)) in the presence of NaHSO(_4)·H(_2)O in moist acetonitrile (B52724) to convert MOM ethers to their corresponding aldehydes or ketones. researchgate.net

Reductive Deprotection : While less common for MOM ethers, certain reducing conditions can cleave ether linkages. For example, MOM groups are sensitive to reagents like Zn/HCl. adichemistry.com

Novel and Chemoselective Deprotection Reagents and Conditions

Research continues to focus on developing milder and more selective methods for MOM deprotection to broaden the applicability of this protecting group in the synthesis of complex molecules.

One notable development is the use of a combination of a silyl (B83357) triflate, such as trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf), and 2,2′-bipyridyl. rsc.orgrsc.org This system allows for the mild and highly chemoselective deprotection of MOM ethers. rsc.org The reaction is believed to proceed through a bipyridinium salt intermediate which is then hydrolyzed. nih.gov This method is so mild that it can be used on substrates containing acid-labile functional groups like trityl ethers. acs.org Interestingly, the reaction pathway differs between aliphatic and aromatic MOM ethers under these conditions. nih.govacs.org

Other novel reagents and conditions include:

Bromodimethylborane (Me(_2)BBr) and di(isopropylthio)boron bromide ((i-PrS)(_2)BBr) have been applied for the deprotection of MOM ethers. acs.org

Tetrabutylammonium (B224687) bromide in the presence of dichlorodimethylsilane (B41323) has been used to deprotect MOM groups in a 1,3-diol system. thieme-connect.de

The development of these chemoselective methods is crucial for syntheses where multiple protecting groups are present, allowing for the selective removal of one without affecting the others.

Reactions of the Unprotected Hydroxyl Group in the Presence of the MOM Ether

The primary hydroxyl group in this compound is available for a variety of chemical transformations while the MOM ether at the 3-position remains intact, provided the reaction conditions are not strongly acidic. The stability of the MOM ether to a wide range of non-acidic reagents allows for the selective functionalization of the primary alcohol. adichemistry.comhighfine.com

For example, the hydroxyl group can undergo:

Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents that are compatible with the MOM ether.

Esterification : The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under neutral or basic conditions.

Etherification : The alcohol can be converted to another ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Conversion to a leaving group : The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This then allows for subsequent nucleophilic substitution reactions at this position.

An example of the utility of this selective reactivity is the use of a MOM-protected alcohol in a Grignard reaction. The hydroxyl group is protected as a MOM ether to prevent it from reacting with the Grignard reagent, allowing the desired carbon-carbon bond formation to occur elsewhere in the molecule. The MOM group is then removed in a subsequent step. adichemistry.com

Functionalization Reactions of the Primary Alcohol

The primary alcohol at the C-1 position of this compound is readily available for a variety of chemical transformations, which is typical for unhindered primary alcohols. These reactions allow for the elaboration of the carbon skeleton and the introduction of new functionalities.

One of the most common functionalization reactions is esterification . The primary hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. For instance, the synthesis of this compound itself can proceed through the hydrolysis of its acetate (B1210297) ester, 1-acetoxy-3-(methoxymethoxy)butane. orgsyn.orgresearchgate.net This reversible process highlights the accessibility of the primary alcohol for acylation. The esterification of methacrylic acid with butanol, for example, has been studied and follows first-order kinetics with respect to both the acid and the alcohol. researchgate.net

Another key functionalization is oxidation . The primary alcohol can be oxidized to form either 3-(methoxymethoxy)butanal (B14314549) (an aldehyde) or 3-(methoxymethoxy)butanoic acid, depending on the oxidizing agent used. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would yield the aldehyde, while stronger oxidants like chromium trioxide in acidic solution would produce the carboxylic acid. The MOM ether at the C-3 position is generally stable to many common oxidizing conditions. organic-chemistry.orgorganic-chemistry.orgharvard.edu

The primary alcohol can also be converted into a good leaving group , such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transformation paves the way for nucleophilic substitution reactions to introduce a range of other functional groups.

Carbon-Carbon Bond Forming Reactions at the Butanol Moiety

Building upon the functionalization of the primary alcohol, several strategies can be employed to form new carbon-carbon bonds, extending the molecular framework.

A common pathway involves converting the primary alcohol into an electrophilic species. After transforming the hydroxyl into a halide (e.g., a bromide or iodide) or a sulfonate ester (e.g., tosylate), it can undergo an SN2 reaction with carbon nucleophiles. For example, a MOM-protected bromoalkane can be used in a Grignard reaction to form a new C-C bond, illustrating a general strategy applicable to derivatives of this compound. adichemistry.com

Alternatively, the primary alcohol can be oxidized to the aldehyde, 3-(methoxymethoxy)butanal. This aldehyde is then a versatile precursor for various C-C bond-forming reactions:

Wittig Reaction: Reaction with a phosphorus ylide (R-PPh₃) can convert the aldehyde into an alkene.

Grignard and Organolithium Addition: Organometallic reagents (R-MgX or R-Li) can add to the carbonyl group to form a new secondary alcohol.

Aldol (B89426) and Related Condensations: In the presence of a suitable catalyst, the aldehyde can react with enolates or other carbon nucleophiles.

These reactions demonstrate how the butanol moiety can be systematically modified and elongated, with the MOM group at the C-3 position remaining intact until its desired removal.

Stability and Compatibility of the MOM Group under Diverse Reaction Conditions

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its predictable stability profile. It is classified as an acetal, which defines its reactivity—primarily its stability to basic and nucleophilic conditions and its lability under acidic conditions. tcichemicals.comtcichemicals.com

Stability towards Strong Bases and Organometallic Reagents

A key advantage of the MOM group is its exceptional stability in the presence of strong bases and a wide array of organometallic reagents. This robustness allows for transformations on other parts of the molecule that require such reactive species. adichemistry.comresearchgate.netspcmc.ac.in The MOM ether is inert to common bases like alkali metal hydroxides, alkoxides such as potassium tert-butoxide (t-BuOK), and amines like triethylamine (B128534) (NEt₃) and pyridine. organic-chemistry.orgorganic-chemistry.org

Crucially, it is also compatible with highly nucleophilic and basic organometallic reagents that would readily deprotonate a free alcohol. spcmc.ac.inmasterorganicchemistry.com These include organolithium reagents (e.g., n-butyllithium), Grignard reagents (RMgX), and organocuprates (R₂CuLi). organic-chemistry.orgorganic-chemistry.org This stability is essential for procedures like Grignard additions or metal-halogen exchange, enabling complex synthetic sequences. adichemistry.commasterorganicchemistry.com While MOM groups are suitable for protecting alcohols, their use with primary amines in the presence of reagents like nBuLi is sometimes avoided due to the potential for forming a reactive imine. researchgate.net

Reagent ClassSpecific ExamplesStability of MOM Group
Strong Bases LDA, t-BuOK, NaH, PyridineStable organic-chemistry.orgorganic-chemistry.org
Organometallic Reagents RLi (n-BuLi), RMgX, R₂CuLiStable organic-chemistry.orgorganic-chemistry.org
Other Nucleophiles Enolates, NH₃, RNH₂Stable organic-chemistry.orgorganic-chemistry.org

Compatibility with Oxidizing and Reducing Agents

The MOM group demonstrates broad compatibility with a majority of common oxidizing and reducing agents, further enhancing its utility in multi-step synthesis. adichemistry.comtcichemicals.com It can withstand many reagents used to transform other functional groups within the same molecule.

Compatibility with Oxidizing Agents The MOM ether is stable under various oxidative conditions. This allows for selective oxidation of other functional groups, such as a primary alcohol to an aldehyde or carboxylic acid, without affecting the protected secondary alcohol.

Compatibility with Reducing Agents Similarly, the MOM group is inert to most reducing agents, including those based on complex metal hydrides. This permits the reduction of groups like esters, ketones, or nitro groups elsewhere in the molecule.

ConditionReagent ExamplesStability of MOM Group
Oxidation CrO₃/Pyridine (Collins), PCC, Swern Oxidation, KMnO₄, OsO₄, MnO₂Stable organic-chemistry.orgorganic-chemistry.orgharvard.edu
Reduction LiAlH₄, NaBH₄, H₂/Catalyst (Ni, Rh), Na/NH₃Stable organic-chemistry.orgorganic-chemistry.org

The MOM group is, however, sensitive to halogens like bromine (Br₂) and chlorine (Cl₂). organic-chemistry.org

Orthogonal Reactivity with Other Protecting Groups

In complex organic synthesis, the ability to selectively remove one protecting group in the presence of others is known as an orthogonal strategy. organic-chemistry.orgwikipedia.org The MOM group is a valuable component of many such strategies due to its distinct deprotection conditions (acid-labile). numberanalytics.com

The MOM group can be selectively retained or removed in the presence of various other common protecting groups:

Silyl Ethers (e.g., TBDMS, TBDPS, TIPS): Silyl ethers are typically removed using a fluoride (B91410) source (like TBAF) or under specific acidic conditions. It is possible to selectively remove a silyl ether with fluoride while leaving a MOM group intact. numberanalytics.comthieme-connect.com Conversely, mild acidic conditions can sometimes cleave a MOM group without affecting a more robust silyl ether. thieme-connect.com

Benzyl (B1604629) Ethers (Bn): Benzyl ethers are most commonly removed by catalytic hydrogenolysis (H₂/Pd-C) or dissolving metal reduction (Na/NH₃). uwindsor.ca MOM groups are completely stable to these conditions, allowing for the selective deprotection of a benzyl ether. uwindsor.ca

Ester Protecting Groups (e.g., Acetate, Benzoyl): Esters are cleaved by hydrolysis under either basic (saponification) or acidic conditions. Since MOM groups are stable to base, an ester can be selectively removed with a reagent like NaOH or K₂CO₃ in methanol while the MOM group remains. orgsyn.orgthieme-connect.com

Carbamates (e.g., Boc, Cbz): The tert-butoxycarbonyl (Boc) group is acid-labile, similar to MOM, but their relative sensitivities can be exploited. The benzyloxycarbonyl (Cbz) group is removed by hydrogenolysis, to which MOM is inert. nih.gov

Other Acetals (e.g., THP, Acetonides): While all are acid-labile, their rates of hydrolysis can differ. It is possible to achieve selective deprotection through careful control of pH and reaction conditions. clockss.org For instance, specific Lewis acid and nucleophile combinations, such as TBSOTf and 2,2'-bipyridyl, have been developed to selectively cleave MOM ethers in the presence of acetonides, a selectivity opposite to that of standard acid hydrolysis. clockss.org

This orthogonal relationship is summarized in the following table:

Protecting GroupTypical Deprotection ReagentStability of MOM Group to this Reagent
TBDMS, TBDPS TBAF (Fluoride)Stable
Benzyl (Bn) H₂/Pd-CStable uwindsor.ca
Acetate (Ac) K₂CO₃/MeOH (Base)Stable orgsyn.org
p-Methoxybenzyl (PMB) DDQ (Oxidant)Stable nih.gov
Trityl (Tr) Mild AcidPotentially Cleaved (similar lability)

This wide range of compatibility makes this compound, and the MOM group in general, a cornerstone of modern synthetic strategies. spcmc.ac.in

Role of 3 Methoxymethoxy 1 Butanol As a Synthon in Complex Molecule Synthesis

Utilization as a Building Block for Functionalized Butanol Derivatives

The primary utility of 3-(methoxymethoxy)-1-butanol in synthesis stems from its capacity to act as a scaffold for creating a variety of functionalized butanol derivatives. The methoxymethyl (MOM) group masks the more sterically hindered secondary alcohol, leaving the primary alcohol at the C-1 position available for a wide range of chemical modifications. researchgate.net This strategic protection allows for a sequential and controlled introduction of different functional groups.

Common transformations involving the free primary alcohol include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a vast array of subsequent reactions such as Wittig reactions, aldol (B89426) condensations, or amide bond formations.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the incorporation of the butanol backbone into larger molecules.

Conversion to Halides and Other Leaving Groups: The alcohol can be transformed into a good leaving group, such as a tosylate, mesylate, or halide, facilitating nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities. acs.org

Once the desired modifications at the C-1 position are complete, the MOM group at C-3 can be selectively removed under acidic conditions to unmask the secondary alcohol. This newly liberated hydroxyl group can then undergo further reactions, leading to the creation of highly functionalized 1,3-diol derivatives. This stepwise approach provides chemists with precise control over the final structure of the molecule. An example is the selective protection of 1,3-diols, where the more hindered hydroxyl group is protected with a methoxymethyl ether, demonstrating the principle of its application as a versatile building block. researchgate.net

Transformation at C-1 Reagents/Conditions Resulting Functional Group Potential Subsequent Reactions
OxidationPCC, DMP, Swern or Moffatt oxidationAldehydeWittig, Grignard addition, Reductive amination
OxidationJones reagent, PDC, TEMPOCarboxylic AcidEsterification, Amide coupling, Reduction to alcohol
EsterificationAcyl chloride, Carboxylic acid (Fischer)EsterSaponification, Transesterification
EtherificationWilliamson ether synthesis (e.g., NaH, Alkyl halide)EtherCleavage (e.g., HBr, BBr₃)
SulfonylationTsCl, MsCl, Tf₂O in presence of a baseSulfonate Ester (e.g., Tosylate, Mesylate)Nucleophilic substitution (Sₙ2)
HalogenationPBr₃, SOCl₂, Appel reactionAlkyl HalideGrignard formation, Nucleophilic substitution

Table 1: Synthetic Transformations of this compound at the C-1 Position

Applications in Multistep Organic Synthesis of Natural Products and Pharmaceuticals

The strategic advantages of using this compound and its analogs are prominently featured in the total synthesis of complex natural products and pharmaceutical agents. The MOM-protected 1,3-diol motif is a recurring structural element in many biologically active molecules.

A significant application is demonstrated in the asymmetric synthesis of sphingolipids. acs.org In the synthesis of d-erythro-sphinganine and (+)-spisulosine, a key intermediate, (2S,3R)-2-(2′,2′,2′-trichloromethylcarbonylamino)-3-(methoxymethoxy)octadecan-1-ol, utilizes the methoxymethoxy group to protect a crucial hydroxyl stereocenter while other parts of the molecule are elaborated. acs.org The synthesis involves steps like ozonolysis of a precursor alkene followed by reduction to yield the primary alcohol, which is then converted to a mesylate for further transformation. acs.org The MOM group remains intact throughout these sequences and is removed in the final stages of the synthesis.

Similarly, the synthesis of neolignans, such as the four stereoisomers of guaiacylglycerol (B1216834) 8-O-4′-coniferyl ether, employs MOM-protected intermediates to achieve the desired stereochemical control and allow for the necessary bond-forming reactions. acs.org The synthesis of (+)-Magnostellin C, a tetrahydrofuran-type lignan (B3055560), also proceeds through an intermediate bearing a methoxymethoxy-protected alcohol. tandfonline.com

While not a direct precursor, the related synthon, racemic 3-(methoxymethoxy)allenylzinc bromide, has been used in the stereoselective synthesis of an advanced key intermediate for potent non-peptide human NK-1 receptor antagonists, which are of pharmaceutical interest. researchgate.net

Target Molecule/Class Specific Intermediate Used Role of the MOM-Protected Synthon Reference
d-erythro-Sphinganine(2S,3R)-2-(2′,2′,2′-Trichloromethylcarbonylamino)-3-(methoxymethoxy)octadecan-1-olProtection of a key secondary alcohol stereocenter during multi-step synthesis. acs.org
(+)-Spisulosine(2S,3R)-2-(2′,2′,2′-Trichloromethylcarbonylamino)-3-(methoxymethoxy)octadecan-1-olServes as a chiral building block with a protected hydroxyl group, enabling transformations at other sites. acs.org
Guaiacylglycerol 8-O-4′-Coniferyl Ethers(1R,2R)-1-(3-Methoxy-4-(methoxymethoxy)phenyl)-3-(methoxymethoxy)propane-1,2-diolFacilitates stereoselective synthesis of the four possible stereoisomers of the natural product. acs.org
(+)-Magnostellin C(2S,3R,4R)-3-(tert-Butyldiphenylsilyl)oxymethyl-4-methoxymethoxy-4-(3,4-dimethoxyphenyl)-2-methyl-1-butanolActs as a key building block in the threo-selective aldol condensation for constructing the lignan backbone. tandfonline.com
NK-1 Receptor Antagonist Intermediate3-(Methoxymethoxy)allenylzinc bromideAn allenyl synthon used for the stereoselective addition to a chiral sulfinylimine to create propargylic amines. researchgate.net

Table 2: Examples of this compound and Related Synthons in Complex Synthesis

Precursor in Stereoselective Synthesis of Chiral Compounds

When used in its enantiomerically pure forms, (R)- or (S)-3-(methoxymethoxy)-1-butanol, the compound becomes a powerful precursor for stereoselective synthesis. These chiral building blocks are typically prepared from the corresponding enantiomers of 1,3-butanediol (B41344). aksci.com The inherent chirality of the synthon is transferred to the target molecule, allowing for the construction of specific stereoisomers.

The stereocenter at the C-3 position, bearing the MOM-protected hydroxyl group, can influence the stereochemical outcome of reactions at adjacent positions. For instance, it can direct the diastereoselective addition of nucleophiles to a neighboring carbonyl group, a strategy commonly used to set new stereocenters with high fidelity.

A direct application is the stereoselective synthesis of (3R,5R)-sonnerlactone, where the synthesis commences with commercially available (S)-3-(methoxymethoxy)-1-butanol. molaid.com The chirality from the starting material is preserved and dictates the stereochemistry of the final natural product.

In the synthesis of d-ribo-phytosphingosine, a chiral diol is first prepared via Sharpless asymmetric dihydroxylation, and the secondary hydroxyl group is then protected as a MOM ether. acs.org This protection is crucial for maintaining the integrity of the stereocenter during subsequent synthetic manipulations, including oxidation, Wittig reaction, and reduction, ultimately leading to the desired chiral amino alcohol. acs.org The syntheses of guaiacylglycerol 8-O-4′-coniferyl ethers and (+)-Magnostellin C also rely on MOM-protected chiral intermediates to control the absolute configuration of the final products. acs.orgtandfonline.com

The use of these chiral synthons is a cornerstone of modern asymmetric synthesis, providing a reliable method for accessing enantiomerically pure pharmaceuticals and other complex chiral molecules.

Future Directions and Emerging Research Avenues

Development of Next-Generation, Greener Protection and Deprotection Methodologies

The traditional use of methoxymethyl chloride (MOM-Cl) for the protection of alcohols is falling out of favor due to its high toxicity and carcinogenic nature masterorganicchemistry.com. Research is actively pursuing safer and more environmentally friendly alternatives. One promising approach is the use of dimethoxymethane (B151124) with an acid catalyst, which serves as a direct and less hazardous method for introducing the MOM group total-synthesis.comadichemistry.com.

On the deprotection side, a significant push is being made to reduce solvent use and employ milder reaction conditions. An eco-friendly approach involves the solvent-free deprotection of MOM ethers using p-Toluenesulfonic acid (pTSA) eurekaselect.comingentaconnect.com. This solid-phase method involves simple trituration of the MOM ether with pTSA at room temperature, leading to high yields (85-98%) and avoiding the need for conventional solvents and tedious workups eurekaselect.comingentaconnect.com. The process is mild and selective, leaving other common protecting groups like benzyl (B1604629), ester, and amide intact eurekaselect.com.

Another green strategy is the use of reusable, heterogeneous catalysts. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been effectively used for the chemoselective deprotection of phenolic MOM ethers at room temperature organic-chemistry.orgorganic-chemistry.org. This method offers operational simplicity, shorter reaction times, and the use of a non-toxic, inexpensive, and recoverable catalyst organic-chemistry.org.

These developments align with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and improving energy efficiency, paving the way for more sustainable synthetic routes involving compounds like 3-(Methoxymethoxy)-1-butanol.

Exploration of Novel Catalytic Systems for MOM Ether Transformations

The cleavage of the MOM ether bond is a critical step in multi-step synthesis, and the development of novel catalytic systems aims to enhance efficiency, selectivity, and functional group tolerance. While traditional methods rely on strong Brønsted or Lewis acids adichemistry.comwikipedia.org, recent research has expanded the toolkit of catalysts available to chemists.

Lewis acids continue to be an area of active exploration. For instance, Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) has been reported as an efficient catalyst for the selective deprotection of MOM ethers in isopropanol (B130326) under reflux conditions, affording the corresponding alcohols in high yields researchgate.net. Other metal salts, such as bismuth trichloride (B1173362) (BiCl₃), have also been shown to be effective for this transformation under mild conditions morressier.com.

Beyond metal-based catalysts, organocatalytic systems are emerging. The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent provides a mild and efficient method for the selective removal of the MOM group from phenols, with high yields (90-99%) tandfonline.com. This system avoids the in-situ generation of strong acids like HBr, which can be detrimental to sensitive substrates tandfonline.com.

A particularly innovative frontier is the application of organophotoredox catalysis for C–O bond cleavage chemrxiv.org. This strategy uses a photocatalyst, such as 9-Mesityl-10-methylacridinium, to achieve the deprotection of phenolic ethers under visible light irradiation. This approach offers remarkable chemoselectivity, capable of cleaving phenolic ethers in the presence of aliphatic ethers, and avoids the harsh reagents associated with traditional methods chemrxiv.org. The exploration of such light-mediated transformations represents a significant leap forward in developing highly selective and sustainable catalytic systems for MOM ether chemistry.

Table 1: Comparison of Selected Novel Catalytic Systems for MOM Ether Deprotection
Catalyst SystemConditionsSubstrate ScopeKey AdvantagesCitation
p-Toluenesulfonic acid (pTSA)Solvent-free, Room Temp.Aliphatic & Phenolic MOM ethersEnvironmentally friendly, high yield, simple workup eurekaselect.comingentaconnect.com
NaHSO₄-SiO₂Dichloromethane (DCM), Room Temp.Phenolic MOM ethersHeterogeneous, reusable, non-toxic catalyst organic-chemistry.org
Zn(OTf)₂Isopropanol, RefluxAliphatic & Phenolic MOM ethersHigh yields, good selectivity researchgate.net
CBr₄ / PPh₃ClCH₂CH₂Cl, 40°CPhenolic MOM ethersMild, non-acidic, excellent chemoselectivity tandfonline.com
Organophotoredox CatalystVisible light irradiationPhenolic ethersHigh selectivity, sustainable energy source chemrxiv.org

Integration of this compound into Automated Synthesis Platforms

The field of organic synthesis is undergoing a transformation with the advent of automated platforms that can perform multi-step reactions with minimal human intervention nih.govnih.gov. These systems, which combine robotics, fluid handling, and computer control, can accelerate the discovery and development of new molecules by increasing throughput and reproducibility nih.govmerckmillipore.com.

Protected building blocks like this compound are ideal candidates for integration into these automated workflows. Automated synthesizers can be programmed to perform a sequence of reactions, including the coupling of a MOM-protected alcohol, subsequent chemical transformations on other parts of the molecule, and finally, the deprotection step. These platforms often utilize pre-packaged reagent cartridges for common reactions, and cartridges for both protection and deprotection of standard groups like Boc are already available merckmillipore.com. It is conceivable that similar cartridges could be developed for MOM protection or for deprotection using various catalytic systems.

The integration of compounds like this compound into these platforms would involve:

Digital Synthesis Planning: Algorithms would design synthetic routes incorporating the MOM-protected alcohol as a key intermediate.

Automated Execution: Robotic systems would handle the precise dispensing of the compound and other reagents from stock solutions into flow or batch reactors nih.govresearchgate.net.

In-line Analysis: Automated purification and analysis (e.g., via LC/MS) would monitor the progress of the reaction and the success of the deprotection step nih.gov.

By incorporating such building blocks into automated synthesis, researchers can rapidly generate libraries of related compounds for screening, optimize reaction conditions through data-driven algorithms, and ultimately accelerate the pace of chemical innovation nih.gov.

Bio-inspired and Enzymatic Approaches to MOM Ether Chemistry

Nature provides a masterclass in selective chemical transformations, with enzymes catalyzing complex reactions with unparalleled efficiency and specificity under mild, aqueous conditions ethz.ch. The field of bio-inspired catalysis seeks to mimic these natural systems to develop new, highly selective, and sustainable chemical methods nih.govnih.gov.

While the enzymatic cleavage of MOM ethers is not a widely established process in non-human biological systems, the fundamental C-O bond cleavage is a common biological transformation nih.gov. Research into bio-inspired catalysts offers a promising avenue for MOM ether chemistry. For example, scientists are developing synthetic catalysts that mimic the active sites of enzymes to perform specific reactions ethz.ch. A bio-inspired approach could lead to the design of a catalyst that selectively recognizes the MOM ether linkage in a complex molecule, facilitating its cleavage while leaving all other functional groups untouched.

Inspiration can be drawn from methyltransferase enzymes, which metabolize methanol (B129727) via C-O bond cleavage using a cooperative system of a Brønsted acid and a zinc cofactor nih.gov. This biological mechanism has inspired the development of a binary catalyst system (benzenesulfonic acid and Zn(OTf)₂) for the direct and efficient use of methanol in methylation reactions, proceeding through heterolytic C-O bond cleavage nih.gov. Applying similar principles—mimicking the synergistic action of active site components—could lead to novel catalysts for the reverse reaction: the highly selective cleavage of MOM ethers under exceptionally mild conditions.

The ultimate goal would be to either discover or engineer an enzyme capable of hydrolyzing MOM ethers or to create a synthetic mimic that operates with enzyme-like precision. Such a breakthrough would represent a paradigm shift, offering the mildest and most selective deprotection method possible, perfectly aligned with the goals of sustainable and precision chemistry.

Q & A

Q. What are the key safety considerations when handling 3-(Methoxymethoxy)-1-butanol in laboratory settings?

  • Answer : this compound is classified as a flammable liquid (Category 4, NFPA flammability rating: 2). Key safety measures include:
  • Storage : Keep in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong oxidizers .

  • PPE : Wear chemical-resistant gloves, safety goggles, and flame-retardant lab coats. Use fume hoods or local exhaust ventilation to maintain airborne concentrations below recommended limits .

  • Fire Safety : Use water fog, foam, CO₂, or dry powder for extinguishing. Avoid direct water jets due to flammability .

  • Toxicity : Acute oral LD₅₀ in rats is >2000 mg/kg, indicating low toxicity, but prolonged skin/eye contact may cause irritation .

Q. What are the physicochemical properties of this compound critical for experimental design?

  • Answer : Key properties include:
PropertyValueReference
Molecular formulaC₅H₁₂O₂
Molecular weight104.15 g/mol
Boiling pointNot explicitly reported
Density0.928 g/mL at 25°C
SolubilityMiscible with polar solvents
These properties inform solvent selection, reaction conditions, and purification methods. For example, its density and polarity affect phase separation in extraction protocols .

Q. What synthetic routes are available for this compound, and how do yields vary?

  • Answer :
  • Model Compound in Dehydration Studies : Used with CeO₂ catalysts to study alcohol dehydration mechanisms. Reaction conditions (temperature, catalyst loading) influence yield and byproduct formation .

  • Intermediate in Xanthate Synthesis : Acts as a solvent in preparing potassium 3-methoxy-1-butylxanthate. Yields depend on reaction time and stoichiometry of carbon disulfide .

  • Protection/Deprotection Strategies : Methoxymethoxy (MOM) groups are introduced via reactions with chloromethyl methyl ether, requiring anhydrous conditions and controlled pH .

Advanced Research Questions

Q. How can conflicting data on the environmental impact of this compound be resolved?

  • Answer : While the compound is not classified as environmentally hazardous, large spills may pose risks. Conflicting data arise from:
  • Degradation Studies : Lack of persistence data necessitates accelerated biodegradation assays (e.g., OECD 301) to assess half-life in water/soil .

  • Ecotoxicity : Use Daphnia magna or algae growth inhibition tests to validate low aquatic toxicity claims .

  • Regulatory Compliance : Cross-reference international inventories (e.g., EU REACH, U.S. TSCA) to confirm compliance with regional regulations .

Q. What mechanistic insights can be gained from using this compound in catalytic dehydration studies?

  • Answer : In CeO₂-catalyzed dehydration:
  • Reaction Pathway : The methoxymethoxy group stabilizes carbocation intermediates, favoring β-elimination over competing pathways (e.g., etherification) .

  • Kinetics : Rate constants (e.g., 1.64×10111.64 \times 10^{-11} cm³ molecule⁻¹ s⁻¹ for OH radical reactions) guide reactor design and catalyst recycling protocols .

  • Byproduct Analysis : GC-MS or HPLC identifies side products like alkenes, informing selectivity optimization .

Q. How do hydrogen-bonding interactions of this compound influence its crystallographic behavior in supramolecular assemblies?

  • Answer : Single-crystal X-ray diffraction (e.g., P21P2_1 space group, a=12.008A˚a = 12.008 \, \text{Å}) reveals:
  • Intramolecular H-Bonds : Stabilize conformational isomers, with dihedral angles between aromatic rings ranging from 5.1° to 21.4° .

  • Intermolecular Interactions : C-H···O bonds form layered structures, impacting solubility and melting points. These are critical for designing co-crystals or drug delivery systems .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

  • Answer :
  • NMR : ¹H/¹³C NMR distinguishes methoxymethoxy protons (δ ~3.3–3.5 ppm) and confirms regioselectivity in substitution reactions .

  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., m/z=104.0837m/z = 104.0837 for [M+H]⁺) and fragmentation patterns .

  • IR Spectroscopy : C-O-C stretching (~1100 cm⁻¹) and hydroxyl peaks (~3400 cm⁻¹) identify functional group integrity .
    Discrepancies are resolved via cross-validation with computational methods (e.g., DFT) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicological profiles of this compound across datasets?

  • Answer :
  • Source Evaluation : Prioritize studies adhering to OECD/GLP guidelines over non-validated assays. For example, acute toxicity data from rat models (>2000 mg/kg) are more reliable than in vitro cytotoxicity .

  • Dose-Response Curves : Replicate low-dose chronic exposure studies to confirm absence of reproductive or mutagenic effects .

  • Regulatory Alignment : Verify compliance with Proposition 65 (non-carcinogenic) and SARA 313 (non-regulated) to resolve classification conflicts .

Methodological Recommendations

  • Experimental Design : Use inert atmospheres (N₂/Ar) to prevent oxidation during reactions involving methoxymethoxy groups .
  • Data Validation : Cross-check spectral data with databases like ChemSpider (ID: 16363) or NIST to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.